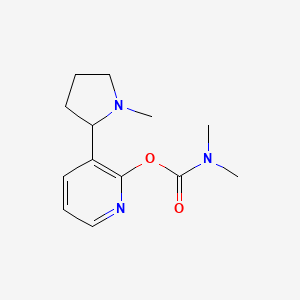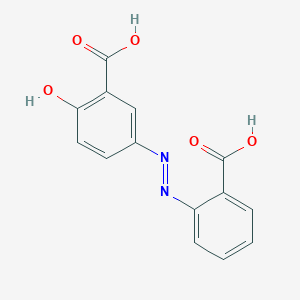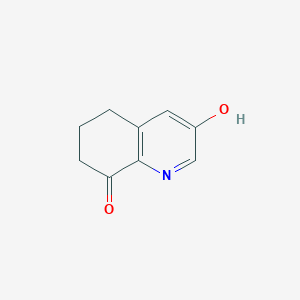
Confoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Confoline is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Confoline typically involves a series of organic reactions. One common method includes the condensation of specific aromatic compounds under controlled conditions. The reaction often requires a catalyst to facilitate the process and ensure high yield and purity.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that maintain precise temperature and pressure conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Confoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound is known to participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens and other nucleophiles are typical reagents in substitution reactions.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Confoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases or as a drug delivery agent.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which Confoline exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological responses. The pathways involved in its action are complex and are the subject of ongoing research to fully elucidate its effects at the molecular level.
Comparison with Similar Compounds
Confoline is often compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
Compound A: Known for its high reactivity but lower stability compared to this compound.
Compound B: Exhibits similar biological activity but with different molecular targets.
Compound C: Used in industrial applications but lacks the versatility of this compound in scientific research.
The uniqueness of this compound lies in its combination of stability, reactivity, and broad range of applications, making it a valuable compound in various fields of study.
Properties
CAS No. |
76971-33-0 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[(1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C17H21NO5/c1-21-15-6-3-11(7-16(15)22-2)17(20)23-14-8-12-4-5-13(9-14)18(12)10-19/h3,6-7,10,12-14H,4-5,8-9H2,1-2H3/t12-,13+,14? |
InChI Key |
KKWQKDSIGOIGIK-PBWFPOADSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
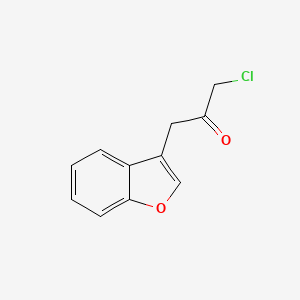
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
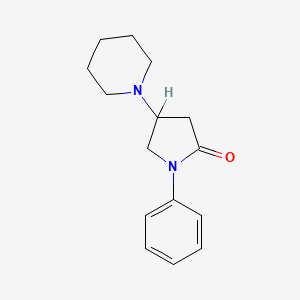

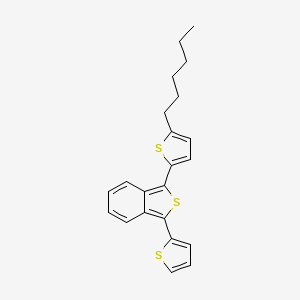
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
